
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group attached to the piperidine ring, which is further substituted with a hydroxyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with 3,3-dimethylbutan-2-one in the presence of a base to form the intermediate, which is then cyclized to form the piperidine ring. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-one.
Reduction: Formation of 4-(phenyl)-3,3-dimethylpiperidin-4-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can modulate their activity and produce therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target receptor .
Comparación Con Compuestos Similares
Similar Compounds
Clocinizine: Another piperidine derivative with antihistamine properties.
Chlorcyclizine: A related compound used as an antihistamine.
Uniqueness
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a hydroxyl group makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H19Cl2NO |
|---|---|
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-12(2)9-15-8-7-13(12,16)10-3-5-11(14)6-4-10;/h3-6,15-16H,7-9H2,1-2H3;1H |
Clave InChI |
DJSROBMLHJSQIF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14030937.png)
![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B14030946.png)
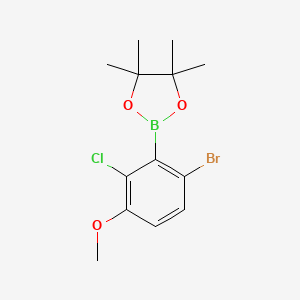

![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)
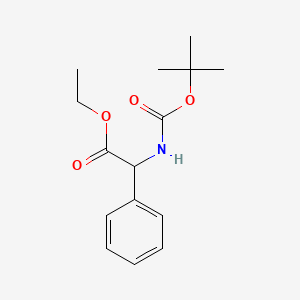
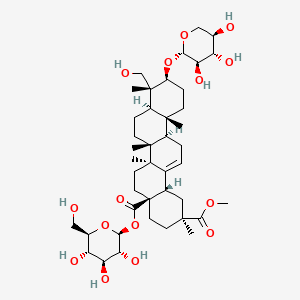
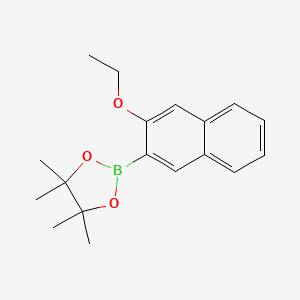
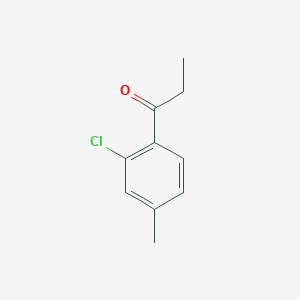
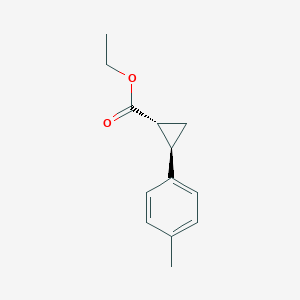

![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)

